molecular formula C23H31N3O2S2 B2381343 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 1706146-51-1

3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one

Cat. No.: B2381343
CAS No.: 1706146-51-1
M. Wt: 445.64
InChI Key: NFOINBQGEDOUGN-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one is an organic compound that has garnered significant attention in scientific research due to its unique structural characteristics and versatile applications. This compound features a thiazolyl group, a bipiperidinyl moiety, and a phenyl ring substituted with a methylthio group, which collectively contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Intermediate Compound

    • Begin with 4-bromothiazole as the starting material.

    • Perform a nucleophilic substitution reaction with 1-bromopiperidine to form 4-(bipiperidin-1-yl)thiazole under reflux conditions in the presence of a suitable base like potassium carbonate in dimethylformamide (DMF).

  • Step 2: Formation of Thiazolyl-Bipiperidinyl Intermediate

    • React the intermediate from Step 1 with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, to form 4-(4-thiazol-2-yloxy)-[1,4'-bipiperidin]-1-yl)benzaldehyde.

  • Step 3: Synthesis of 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one

    • Conduct a Friedel-Crafts acylation reaction using the benzaldehyde intermediate and 4-(methylthio)benzoyl chloride in the presence of aluminum chloride as a catalyst in dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods

Industrial production typically follows similar synthetic routes but on a larger scale, using optimized reaction conditions and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The thiazole ring and bipiperidine moiety can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Bases for Substitution Reactions: : Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

  • Sulfoxides and Sulfones: : Formed from the oxidation of the thioether group.

  • Alcohol Derivatives: : Formed from the reduction of the carbonyl group.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one has several applications across different fields:

Chemistry

  • As an intermediate in the synthesis of more complex molecules.

  • As a model compound in studying reaction mechanisms.

Biology

  • Potential use in studying enzyme interactions and inhibitors due to its structural complexity.

Medicine

  • Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

  • Use in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The compound’s mechanism of action involves its interaction with various molecular targets and pathways:

  • Molecular Targets: : The thiazole ring and bipiperidinyl group interact with biological molecules through hydrogen bonding and van der Waals forces.

  • Pathways Involved: : Potential inhibition of enzymes involved in inflammatory responses or microbial growth.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one stands out due to its unique combination of functional groups:

  • Similar Compounds

    • 3-(4-(Methylthio)phenyl)-1-piperidin-1-ylpropan-1-one

    • 3-(4-(Methylthio)phenyl)-1-(4-thiazol-2-yloxy-piperidin-1-yl)propan-1-one

This compound's distinct structural elements, including the thiazolyl and bipiperidinyl moieties, provide unique properties and interactions not seen in other similar molecules.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S2/c1-29-21-5-2-18(3-6-21)4-7-22(27)26-13-8-19(9-14-26)25-15-10-20(11-16-25)28-23-24-12-17-30-23/h2-3,5-6,12,17,19-20H,4,7-11,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOINBQGEDOUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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